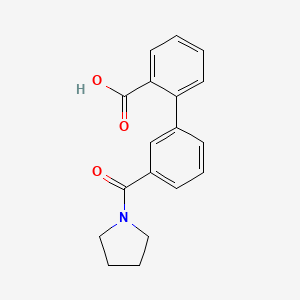

2-(3-Pyrrolidinocarbonylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(19-10-3-4-11-19)14-7-5-6-13(12-14)15-8-1-2-9-16(15)18(21)22/h1-2,5-9,12H,3-4,10-11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJEEHNAQJXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683405 | |

| Record name | 3'-(Pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261941-65-4 | |

| Record name | 3'-(Pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Benzaldehyde Derivatives

A foundational method for synthesizing benzoic acid derivatives involves the oxidation of benzaldehyde analogs. For instance, potassium permanganate (KMnO₄) in alkaline conditions oxidizes benzaldehyde to benzoic acid, as demonstrated in the synthesis of unsubstituted benzoic acid. This reaction proceeds via nucleophilic addition of hydroxide to the carbonyl group, followed by hydride transfer and subsequent oxidation. While this method is reliable for simple benzoic acids, introducing the pyrrolidinocarbonyl substituent requires additional functionalization steps.

Amide Bond Formation with Pyrrolidine

The pyrrolidinocarbonyl group is introduced via amide bond formation between a benzoic acid derivative and pyrrolidine. A common strategy involves activating the carboxylic acid group using coupling agents. For example, anthranilic acid (2-aminobenzoic acid) can react with citraconic anhydride to form intermediates that undergo cyclization and hydrogenation to yield pyrrolidinone-containing benzoic acids. This approach avoids the need for harsh reagents and leverages anhydride reactivity to construct the heterocyclic moiety.

Catalytic Coupling Methods

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions enable the formation of biaryl structures critical to the target compound. A patent describing the synthesis of 3’-amino-2’-hydroxybiphenyl-3-carboxylic acid illustrates the use of palladium acetate with polyethylene glycol as a solvent. While this method focuses on bromophenol derivatives, analogous conditions could couple 3-pyrrolidinocarbonylphenylboronic acids with halogenated benzoic acids. Key advantages include regioselectivity and tolerance of functional groups, though catalyst costs and solvent recovery remain challenges.

Table 1: Comparison of Coupling Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium acetate | Polyethylene glycol | 80–100 | 65–75 | |

| Pd/C | Ethanol | 25–50 | 70–85 |

Hydrogenation Approaches

Reduction of Dihydropyrrol Intermediates

Hydrogenation is pivotal in reducing unsaturated intermediates to their saturated counterparts. In the synthesis of 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, hydrogenation of a dihydropyrrol precursor over palladium on carbon (Pd/C) achieves high yields (85%) and minimizes byproducts. Applied to 2-(3-pyrrolidinocarbonylphenyl)benzoic acid, this method could reduce ketone or imine groups while preserving the aromatic core.

Catalytic Transfer Hydrogenation

Alternative reducing systems, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), offer milder conditions for sensitive substrates. For instance, NaBH₄ selectively reduces carbonyl groups without affecting aromatic rings, making it suitable for late-stage functionalization.

Purification and Isolation Techniques

Recrystallization

Recrystallization remains the gold standard for purifying benzoic acid derivatives. Impure solids are dissolved in minimal hot solvent (e.g., ethanol or water) and cooled to induce crystallization. A study on 3-nitrobenzoic acid achieved >95% purity using sequential recrystallization from aqueous ethanol.

Chromatographic Methods

Column chromatography with silica gel or alumina resolves complex mixtures of regioisomers. Gradient elution using hexane-ethyl acetate mixtures effectively separates polar and nonpolar byproducts.

Comparative Analysis of Synthetic Strategies

Yield and Efficiency

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyrrolidinocarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Pyrrolidinocarbonylphenyl)benzoic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinocarbonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, binding interactions, and physicochemical properties.

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

*ΔGbinding values from docking studies against T1R3 receptors .

Key Findings

Substituent Effects on Binding Affinity: Electron-donating groups (e.g., methoxy in 2-(4-methoxybenzoyl)benzoic acid) enhance receptor binding (ΔGbinding = -9.8 kcal/mol) compared to non-substituted analogs (ΔGbinding = -8.2 kcal/mol) . The pyrrolidinocarbonyl group in the target compound may similarly influence binding via hydrogen bonding or π-π stacking, though experimental data are lacking. Chloro substituents (e.g., in 2-(4-chloro-benzamido)benzoic acid) contribute to antimicrobial activity, likely through hydrophobic interactions and crystal packing via O–H⋯O hydrogen bonds .

Structural Flexibility vs. In contrast, the thiazolidine ring in 2-(1,3-thiazolidine-3-carbonyl)benzoic acid adds sulfur-based electronic effects, enhancing mucolytic activity .

Crystallographic Insights :

- The crystal structure of 2-(4-chloro-benzamido)benzoic acid reveals antiparallel alignment of C=O and N–H bonds in the amide group, forming dimers via moderate-strength hydrogen bonds (O⋯O distance: 2.645 Å) . Similar intermolecular interactions may occur in the target compound, though the pyrrolidine ring could disrupt packing efficiency.

Biological Applications :

- While 2-(4-methoxybenzoyl)benzoic acid and its analogs target taste receptors (T1R3), the thiazolidine derivative (nesosteine) is clinically used as a mucolytic agent, highlighting the diversity of applications within this structural class .

Biological Activity

2-(3-Pyrrolidinocarbonylphenyl)benzoic acid (CAS No. 1261941-65-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The compound features a benzoic acid moiety with a pyrrolidinocarbonyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

Enzyme Inhibition

Research indicates that this compound is investigated for its potential as an enzyme inhibitor . Enzyme inhibition is a crucial mechanism through which many drugs exert their therapeutic effects. The compound's ability to inhibit specific enzymes may lead to applications in treating various diseases, including cancer and metabolic disorders.

Receptor Binding

The compound has also been studied for its receptor binding properties. This activity is essential for drug design, as compounds that can bind effectively to biological receptors can modulate physiological responses. Preliminary findings suggest that this compound may interact with certain receptors involved in pain and inflammation pathways.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the pyrrolidinocarbonyl group enhances the compound's ability to form hydrogen bonds with target proteins, thus increasing its binding affinity and selectivity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity at micromolar concentrations. For example, it has shown promise in modulating pathways associated with inflammation and cellular proliferation, which are critical in cancer biology.

Case Studies

Several case studies have highlighted the potential of benzoic acid derivatives, including this compound, in agricultural applications as growth regulators. These studies suggest that similar compounds can influence plant growth by modulating hormonal pathways, indicating a broader scope for biological activity beyond human health .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(3-Pyrrolidinocarbonylphenyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A plausible multi-step synthesis involves:

Friedel-Crafts Acylation : Introduce the pyrrolidinocarbonyl group to a benzoic acid derivative using acyl chlorides and Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane .

Carboxylation : Protect the carboxylic acid group during acylation using tert-butyl esters, followed by deprotection under acidic conditions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to isolate the product.

Optimization Tips :

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of techniques:

Spectroscopy :

- FT-IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

- NMR : Analyze ¹H/¹³C NMR for aromatic proton environments and pyrrolidine ring signals (δ ~1.8–3.5 ppm for CH₂ groups) .

Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .

Elemental Analysis : Validate C, H, N, O composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystallographic packing of this compound?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol) and collect data using a diffractometer (Mo-Kα radiation) .

Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs between carboxylic acid dimers) .

SHELX Refinement : Use SHELXL for structure solution and refinement, focusing on hydrogen-bond geometry (D-H···A distances and angles) .

Key Insight : The pyrrolidine ring’s conformation may sterically hinder or promote specific packing motifs, affecting solubility and stability .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-311+G(d,p) level.

- Calculate Natural Bond Orbital (NBO) charges to identify electrophilic/nucleophilic sites (e.g., carbonyl carbons) .

Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict reaction sites (e.g., nucleophilic attack on the acyl group) .

Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonds with the carboxylic acid group .

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

Derivatization : Synthesize analogs by modifying:

- The pyrrolidine ring (e.g., substituents at N or C positions) .

- The benzoic acid moiety (e.g., halogenation or methylation) .

Biological Assays :

- Test inhibition of target enzymes (e.g., kinases) via fluorescence-based assays .

- Measure IC₅₀ values and correlate with computational descriptors (e.g., logP, polar surface area) .

Data Analysis : Use multivariate regression to identify key structural contributors to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.